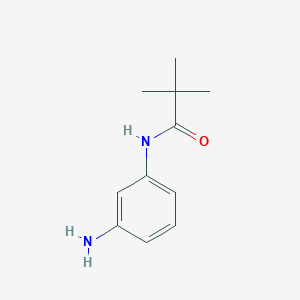![molecular formula C11H10N2O3S2 B1341268 2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid CAS No. 332099-91-9](/img/structure/B1341268.png)
2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Optoelectronic Applications
Thiazole-based polythiophenes, including compounds with structural elements similar to 2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid, have been investigated for their optoelectronic properties. These materials exhibit significant potential in conducting polymers and have applications in optoelectronics due to their optical band gaps and satisfactory switching times, making them suitable for various optical devices (Camurlu & Guven, 2015).
Antimicrobial Applications
Cephalosporins with structural motifs similar to 2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid have shown selective activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococci. These findings indicate potential applications in developing new antimicrobial agents targeting resistant bacterial strains (Lin et al., 1995).
Antitumor Applications
Derivatives bearing the 2-(4-aminophenyl)benzothiazole structure, related to 2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid, have been synthesized and evaluated for their antitumor activity. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of thiazole-containing compounds in cancer therapy (Yurttaş et al., 2015).
Solar Energy Applications
Compounds incorporating 2-(thiophen-2-yl)thiazole as a π-bridge in coumarin sensitizers for dye-sensitized solar cells have shown improved light-harvesting capabilities and photovoltaic performance. This suggests the utility of thiazole-based structures in enhancing the efficiency of solar energy conversion devices (Han et al., 2015).
Anti-Diabetic Applications
Novel bi-heterocyclic compounds synthesized from structures related to 2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid were evaluated for their anti-diabetic potential. These compounds showed potent inhibitory potential against α-glucosidase enzyme, indicating their possible use as anti-diabetic agents (Abbasi et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound “2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid” is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins .
Mode of Action
It is believed to interact with its target, beta-lactamase, and potentially inhibit its function . This could lead to increased susceptibility of bacteria to beta-lactam antibiotics.
Biochemical Pathways
Given its target, it may influence thebeta-lactamase pathway . By inhibiting Beta-lactamase, the compound could prevent the breakdown of beta-lactam antibiotics, thereby enhancing their antibacterial effect.
Pharmacokinetics
Its water solubility at 25 deg c is estimated to be 1737e+004 mg/L , which could potentially impact its bioavailability.
Result of Action
It is believed to inhibit the function of beta-lactamase, potentially enhancing the efficacy of beta-lactam antibiotics .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility could affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact its stability and activity.
Propiedades
IUPAC Name |
2-[2-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(5-8-2-1-3-17-8)13-11-12-7(6-18-11)4-10(15)16/h1-3,6H,4-5H2,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZWCTBPGFRYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588399 |
Source


|
| Record name | {2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid | |
CAS RN |
332099-91-9 |
Source


|
| Record name | {2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)


![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)


